2-Acetyl-5,6,7,8-tetrahydroindolizine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydroindolizin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(12)9-6-10-4-2-3-5-11(10)7-9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNIBBSPHQPTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2CCCCC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Acetyl 5,6,7,8 Tetrahydroindolizine and Its Analogues
Classical and Evolving Synthetic Routes to the 2-Acetyl-5,6,7,8-tetrahydroindolizine Core
The construction of the this compound framework has been approached through various synthetic strategies, ranging from traditional cyclization and annulation reactions to more contemporary multi-component and transition metal-catalyzed methods.
Strategies Utilizing Cyclization Reactions and Annulation Processes
Cyclization and annulation reactions represent fundamental strategies for assembling the bicyclic core of 5,6,7,8-tetrahydroindolizines. A common approach involves the intramolecular cyclization of a suitably functionalized pyrrole (B145914) derivative. For instance, the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ester can yield 6,7-dihydroindolizin-8(5H)-one, a key intermediate that can be further elaborated to the desired 2-acetyl derivative. psu.edu
Annulation processes, where a new ring is fused onto an existing one, also provide an expedient route. A single-step synthesis of 5,6,7,8-tetrahydroindolizines has been achieved through the annulation of commercially available 2-formylpiperidine hydrochloride with 1,3-dicarbonyl compounds. nih.gov This method demonstrates good functional group tolerance, with various β-ketoesters, ketones, and amides participating effectively in the reaction to afford the target scaffold in moderate to good yields. nih.gov
Another notable cyclization strategy involves the 1,3-dipolar cycloaddition of mesoionic compounds. This approach has been successfully employed for the synthesis of various substituted 5,6,7,8-tetrahydroindolizines. acs.org
| Starting Materials | Reaction Type | Key Intermediate/Product | Reference |
| 4-(1H-pyrrol-1-yl)butanoic acid/ester | Intramolecular Cyclization | 6,7-dihydroindolizin-8(5H)-one | psu.edu |
| 2-Formylpiperidine hydrochloride and 1,3-dicarbonyl compounds | Annulation | 5,6,7,8-tetrahydroindolizines | nih.gov |
| Mesoionic compounds and acetylenic dipolarophiles | 1,3-Dipolar Cycloaddition | Substituted 5,6,7,8-tetrahydroindolizines | acs.org |
Approaches Involving Multi-Component Reactions for this compound Derivatives
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.govsemanticscholar.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. semanticscholar.org While specific MCRs leading directly to this compound are not extensively documented in the provided results, the principles of MCRs are highly applicable to the synthesis of its derivatives.
For instance, isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are well-established for the synthesis of highly functionalized acyclic and heterocyclic compounds. nih.gov The development of novel MCRs often involves the strategic combination of functional groups that can react sequentially to build up the target scaffold. A plausible MCR strategy for 5,6,7,8-tetrahydroindolizine (B83744) derivatives could involve the reaction of a piperidine-derived component, a 1,3-dicarbonyl compound, and a third reactant that introduces the desired acetyl group or a precursor at the 2-position of the indolizine (B1195054) ring.
The synthesis of various heterocyclic systems, such as tetrahydroquinazolines, has been successfully achieved through MCRs, highlighting the potential of this strategy for accessing related scaffolds like tetrahydroindolizines. nih.gov The condensation of α-aminoamidines with diarylidencyclohexanones exemplifies a multicomponent approach to a related heterocyclic core. nih.gov
Transition Metal-Catalyzed Syntheses of this compound Scaffolds (e.g., Rhodium, Palladium, Gold, Silver, Copper)
Transition metal catalysis has revolutionized organic synthesis, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. Catalysts based on rhodium, palladium, gold, silver, and copper have all been employed in the synthesis of indolizine and related heterocyclic frameworks. nih.govnih.govnih.gov
A selective palladium-catalyzed arylation and heteroarylation of 8-oxo-5,6,7,8-tetrahydroindolizines has been developed, providing a direct method to introduce aryl groups at the 3-position. nih.gov This transformation is believed to proceed through an electrophilic substitution pathway. nih.gov
Table of Transition Metal-Catalyzed Reactions for Indolizine Scaffolds
| Metal Catalyst | Reaction Type | Substrates | Product | Reference |
| Palladium | Cross-coupling/Cycloisomerization | 3-(2-pyridyl) propargyl carbonates and organoboronic acids | 1,3-disubstituted indolizines | nih.gov |
| Palladium | Arylation/Heteroarylation | 8-oxo-5,6,7,8-tetrahydroindolizines and aryl/heteroaryl halides | 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines | nih.gov |
| Rhodium(III) | [4+1] Annulation | Propargyl alcohols and heterocyclic scaffolds | Fused heterocycles with a quaternary carbon | nih.gov |
| Copper | (4+2) Annulation | Diaryliodonium salts and alkynes | Isocoumarins | nih.gov |
Rhodium-catalyzed hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a powerful transformation in organic synthesis. berkeley.edunih.gov When coupled with a subsequent cyclization in a domino process, it can provide rapid access to heterocyclic structures. While a direct application to the synthesis of this compound is not explicitly detailed in the provided search results, the principle can be envisioned. A substrate containing a pyrrole nucleus and a suitably positioned alkene could undergo rhodium-catalyzed hydroformylation to generate an aldehyde intermediate, which could then cyclize to form the piperidine (B6355638) ring of the tetrahydroindolizine core. The regioselectivity of the hydroformylation is a critical aspect, and can often be controlled by the choice of ligands on the rhodium catalyst. nih.gov
Palladium-catalyzed cycloisomerization reactions are efficient methods for the construction of cyclic and heterocyclic systems. duke.edunih.gov An efficient synthesis of functionalized indolizines has been developed via a palladium-catalyzed cross-coupling/cycloisomerization cascade of 3-(2-pyridyl) propargyl carbonates with organoboronic acids. nih.gov This reaction proceeds through the formation of an allenyl pyridine (B92270) intermediate, which then undergoes cyclization to afford the indolizine core. nih.gov This methodology provides a straightforward route to 1,3-disubstituted indolizines with a wide variety of substituents. nih.gov
Regioselective and Stereoselective Synthesis of this compound Analogues
The control of regioselectivity and stereoselectivity is a crucial aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. In the context of this compound analogues, achieving specific substitution patterns and stereochemical outcomes is essential for structure-activity relationship studies.
An isothiourea-catalyzed one-pot tandem sequential process has been developed for the enantioselective synthesis of highly functionalized tetrahydroindolizine derivatives. nih.gov This process involves a Michael addition-lactonization followed by in situ ring-opening and cyclization, leading to tetrahydroindolizine products with three stereogenic centers in high diastereomeric and enantiomeric excess. nih.gov The absolute configuration of the major diastereoisomer was confirmed by single-crystal X-ray crystallography. nih.gov
Rhodium-catalyzed hydroformylation can also be performed with high regioselectivity, which is a key factor in directing the formation of specific isomers in a synthetic sequence. nih.gov The choice of ligands is paramount in controlling the regiochemical outcome of the reaction. nih.gov Similarly, copper-catalyzed (4+2) annulation reactions have been shown to proceed with a high level of regioselective control, particularly with sterically unbiased unsymmetrical diaryl acetylenes. nih.gov
Control of Stereochemistry in Asymmetric Synthesis (e.g., Diastereoselective Cyclization, Enantioselective Approaches)
Achieving stereochemical control is crucial in the synthesis of complex molecules for pharmaceutical applications. While specific literature on the asymmetric synthesis of this compound is limited, principles from related heterocyclic systems can be applied. Asymmetric synthesis aims to convert achiral starting materials into chiral products through methods like chiral induction, resolution, or the use of a chiral pool. nih.gov
Diastereoselective Cyclization: The formation of the tetrahydroindolizine ring system often involves a key cyclization step. In syntheses of related compounds, such as functionalized cyclohexanones, cascade inter-intramolecular double Michael additions have been shown to proceed with high diastereoselectivity. beilstein-journals.org For the tetrahydroindolizine core, a diastereoselective cyclization could be envisioned during the formation of the six-membered ring. For instance, optimizing the cyclization of a linear precursor, influenced by base selection and temperature, can significantly impact the diastereomeric ratio of the product, as demonstrated in the synthesis of cyclic tetrapeptides. nih.gov Weaker bases have been shown to minimize epimerization, favoring the desired diastereomer. nih.gov Multi-component reactions have also been employed to assemble polycyclic structures with excellent diastereoselectivity. nih.gov
Enantioselective Approaches: Enantioselective synthesis can be achieved using chiral catalysts or by starting from enantiopure precursors (chiral pool synthesis). For example, the synthesis of the natural 5,6,7,8-tetrahydroindolizine alkaloids polygonatines A and B proceeds via the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid to form 6,7-dihydroindolizin-8(5H)-one. psu.edu An enantioselective version of this synthesis could potentially be developed by employing a chiral catalyst for the cyclization or by using an enantiopure starting material derived from natural sources like amino acids. In other heterocyclic systems, gold(I)-catalyzed hydroarylation has been shown to achieve efficient axial-to-point chirality transfer. acs.org Similarly, the use of chiral directing groups can facilitate stereocontrolled transformations.
Directed Functionalization for Regioselectivity
Regioselectivity, the control over the position of chemical bond formation, is paramount in synthesizing specifically substituted indolizine derivatives like this compound. The indolizine ring system has distinct electronic properties; it readily undergoes electrophilic substitution, typically at the C-3 position of the five-membered ring, and if that position is occupied, substitution occurs at C-1. jbclinpharm.orgjbclinpharm.org
Directed functionalization strategies are employed to override this inherent reactivity and install substituents at other positions, such as C-2. This can be achieved through several methods:
Metal-Catalyzed C-H Functionalization: The use of directing groups is a powerful strategy for achieving regioselectivity. In indole (B1671886) chemistry, directing groups like amides or triflates have been used to guide palladium-catalyzed olefination to the C4 position. nih.gov A similar approach could be applied to the tetrahydroindolizine scaffold, where a directing group on the pyridine-derived ring could facilitate acetylation at the C-2 position.
Pre-functionalized Precursors: Building the desired substitution pattern into the starting materials is a common and effective strategy. For example, a [2+2+1] cycloaddition using meta-amide-substituted pyridines and alkynes allows for the regiodivergent synthesis of either 6- or 8-substituted indolizines. nih.gov To achieve C-2 substitution, one might employ a precursor that already contains the acetyl group or a masked equivalent.
Catalyst-Dependent Cycloadditions: The choice of catalyst can dramatically influence the regiochemical outcome of a reaction. In the synthesis of indole-fused heterocycles, using gold or platinum catalysts with indolyl-allenes led to different regioisomeric products through formal [3+2] or [2+2] cycloadditions. acs.org
The following table summarizes various regioselective methods applicable to the synthesis of functionalized indolizines.
| Method | Description | Regiochemical Outcome | Reference |
| Electrophilic Substitution | Reaction of indolizine with an electrophile (e.g., diazo coupling). | Primarily C-3, or C-1 if C-3 is blocked. | jbclinpharm.org |
| [2+2+1] Cycloaddition | Reaction of a meta-amide-substituted pyridine with an alkyne. | Regiodivergent synthesis of 6- or 8-substituted indolizines. | nih.gov |
| Tandem Pd/Cu Catalysis | Reaction of propargyl amines with heteroaryl bromides. | Leads to 3-aminoindolizines. | organic-chemistry.org |
| Catalyst-Dependent Cycloaddition | Reaction of indolyl-allenes with different metal catalysts (Au vs. Pt). | Can produce different regioisomers (e.g., exo-type [2+2] vs. [3+2] cycloaddition). | acs.org |
Precursor Chemistry and Starting Material Considerations for this compound Synthesis
The selection of appropriate starting materials is fundamental to the successful synthesis of the target molecule. The synthesis of the 5,6,7,8-tetrahydroindolizine core generally involves the construction of the bicyclic system from acyclic or monocyclic precursors.
A key synthesis of simple 5,6,7,8-tetrahydroindolizine alkaloids, the polygonatines, starts with the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester to produce the core intermediate, 6,7-dihydroindolizin-8(5H)-one. psu.edu This highlights the utility of N-alkylated pyrroles as crucial precursors.
More broadly, indolizine synthesis often relies on multi-component reactions. A common strategy involves the reaction of a pyridine derivative, a compound with an activated methylene (B1212753) group (like a ketone), and a third component. To synthesize a 2-acetyl derivative specifically, acetophenone (B1666503) or a related α-halo ketone is an ideal precursor for the acetyl-bearing pyrrole ring. mdpi.com A three-component reaction of pyridine, an α-bromo carbonyl compound, and an activated alkyne is a versatile method for generating substituted indolizines. nih.gov
The table below outlines key precursors used in the synthesis of indolizine and tetrahydroindolizine frameworks.
| Precursor(s) | Reaction Type | Resulting Structure | Reference |
| 4-(1H-pyrrol-1-yl)butanoic acid | Intramolecular cyclization | 6,7-Dihydroindolizin-8(5H)-one | psu.edu |
| Pyridine, Acetophenone, Nitroolefin | Cu-catalyzed three-component reaction | Substituted indolizine | mdpi.com |
| Pyridine, α-Bromo carbonyl, Alkyne | Three-component coupling reaction | Indolizine C-nucleoside analogues | nih.gov |
| 2-Alkylpyridines, Enolizable aldehydes | Iodine-mediated oxidative cyclization | 1,3-Disubstituted indolizines | rsc.org |
| 2-Formyl-N-propargylpyrroles, Active methylene compounds | Cascade reaction | Tricyclic indolizines | rsc.org |
| 2-(Pyridin-2-yl)acetates, Ynals, Alcohols/Thiols | Metal-free three-component reaction | Functionalized indolizines | acs.org |
Green Chemistry Approaches and Sustainable Synthesis of Indolizine Frameworks (e.g., On-Water Reactions, Microwave-Assisted)
Modern synthetic chemistry places a strong emphasis on sustainability, promoting methods that reduce waste, energy consumption, and the use of hazardous materials. The synthesis of indolizines has benefited significantly from the application of green chemistry principles.
On-Water Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. On-water reactions can sometimes lead to enhanced reaction rates and selectivities. A one-pot, organocatalyzed synthesis of tricyclic indolizines has been successfully performed in water via a Morita–Baylis–Hillman/aza-Michael cascade. rsc.org Greener syntheses of indolizine analogs have also been reported through the cyclization of cycloimmonium ylides with alkynes using water as both the base and solvent. jbclinpharm.orgjbclinpharm.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov By directly heating the reaction mixture through dielectric heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govrsmraiganj.in Numerous indolizine syntheses have been adapted for microwave conditions. For example, the three-component reaction of acyl bromide, pyridine, and acetylene (B1199291) can be catalyzed by basic alumina (B75360) under microwave irradiation to give excellent yields in a one-pot reaction. researchgate.netresearchgate.net This method avoids harsh conditions and often simplifies purification. researchgate.net
Solvent-Free and Catalyst-Free Reactions: Eliminating the solvent altogether represents a significant step towards a greener process. A copper-catalyzed reaction of pyridine, acetophenone, and nitroolefin proceeds under solvent-free conditions, showcasing environmental friendliness. mdpi.com Furthermore, a metal-free, three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols provides a straightforward, efficient, and mild route to indolizines without the need for a solvent. acs.org
The following table compares conventional and green approaches for the synthesis of the indolizine framework.
| Method | Conditions | Advantages | Reference |
| Conventional Heating | Organic solvents, often long reaction times (hours to days). | Established and well-understood procedures. | psu.edu |
| Microwave-Assisted | Microwave irradiation, short reaction times (minutes). | Rapid synthesis, improved yields, higher selectivity. | nih.govrsmraiganj.inresearchgate.net |
| On-Water Synthesis | Water as solvent. | Environmentally benign, potential for rate enhancement. | jbclinpharm.orgrsc.org |
| Solvent-Free Synthesis | No solvent, often with catalyst. | Reduced waste, simplified workup, environmentally friendly. | mdpi.comacs.org |
Chemical Reactivity and Transformation Studies of 2 Acetyl 5,6,7,8 Tetrahydroindolizine
Electrophilic and Nucleophilic Reactions on the 2-Acetyl-5,6,7,8-tetrahydroindolizine Scaffold
The indolizine (B1195054) core, being an 8π-electron aromatic system with a bridgehead nitrogen, exhibits distinct reactivity towards electrophiles and nucleophiles. nih.govijettjournal.org The pyrrole (B145914) moiety is π-excessive, rendering the carbon positions, particularly C-3, susceptible to electrophilic attack. nih.gov
Electrophilic Substitution: The electron-donating nature of the pyrrole ring directs electrophiles to the C-3 position. The presence of the acetyl group at C-2, which is an electron-withdrawing group, further deactivates the C-1 position, reinforcing the regioselectivity for C-3. A prime example of this reactivity is the Vilsmeier-Haack reaction. In analogous tetrahydroindolizine systems, treatment with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) results in the clean formylation at the C-3 position. psu.edunih.govwikipedia.org This reaction proceeds via the formation of a chloroiminium ion, which acts as the electrophile that attacks the electron-rich pyrrole ring. wikipedia.org It is well-established that this method is highly effective for formylating electron-rich heterocycles like pyrroles and indoles. nih.govniscpr.res.inorganic-chemistry.org Other electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are also anticipated to occur at the C-3 position under appropriate conditions.
Nucleophilic Reactions: Nucleophilic attack on the this compound scaffold primarily occurs at the electrophilic carbonyl carbon of the acetyl group. This is a characteristic reaction of ketones and is discussed in section 3.2.
Another site of nucleophilic reactivity can be generated at the C-2 position following the transformation of the acetyl group. For instance, reduction of the acetyl group to a 1-hydroxyethyl group, followed by conversion to a good leaving group (like an acetate), can facilitate nucleophilic substitution. Studies on related tetrahydroindolizine alkaloids have shown that such systems can undergo nucleophilic displacement, for example, with ethanol. psu.edu This substitution is proposed to proceed through a highly reactive azafulvenium cation intermediate, which is readily formed upon the departure of the leaving group from the position adjacent to the pyrrole ring. psu.edu
Table 1: Summary of Electrophilic and Nucleophilic Reactions
| Reaction Type | Reagent/Conditions | Position of Attack | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Substitution (Vilsmeier-Haack) | POCl3 / DMF | C-3 | 3-Formyl-2-acetyl-5,6,7,8-tetrahydroindolizine | psu.edunih.govwikipedia.org |
| Nucleophilic Substitution (via activation) | Ethanol (following conversion of acetyl to acetoxyethyl) | C-2 side-chain | 2-(1-Ethoxyethyl)-5,6,7,8-tetrahydroindolizine | psu.edu |
Modifications and Derivatizations of the Acetyl Moiety in this compound Analogues
The acetyl group at the C-2 position is a versatile chemical handle that allows for numerous modifications, significantly expanding the chemical space of tetrahydroindolizine derivatives. The carbonyl group can undergo reduction, oxidation (of the corresponding alcohol), and carbon-carbon bond-forming reactions.
The most documented modification is the reduction of the carbonyl. In the total synthesis of the related alkaloid, polygonatine A, a formyl group at C-3 was chemoselectively reduced to a hydroxymethyl group in the presence of a lactam carbonyl. psu.edu This was achieved using zinc borohydride (B1222165) (Zn(BH4)2) in THF. psu.edu This precedent strongly suggests that the acetyl group in this compound can be selectively reduced to a 2-(1-hydroxyethyl) group using mild hydride-donating reagents like sodium borohydride (NaBH4) or zinc borohydride, without affecting the aromatic pyrrole ring or the amide-like functionality of the indolizine core.
The resulting secondary alcohol can be further derivatized. For example, it can be acetylated using acetic anhydride (B1165640) in pyridine (B92270) to form a 2-(1-acetoxyethyl) derivative, a transformation demonstrated in the synthesis of polygonatine B analogues. psu.edu This acetoxy derivative can then serve as a substrate for nucleophilic substitution reactions as described previously. psu.edu
Ring-Opening and Rearrangement Reactions of the this compound System
The indolizine ring system is aromatic and possesses considerable stability, meaning ring-opening reactions are not common and would require harsh conditions to disrupt the aromatic 8π-electron system. nih.govwikipedia.org
However, rearrangement reactions are possible, particularly those involving reactive intermediates generated at the substituents. A significant rearrangement pathway for derivatives of this scaffold involves the formation of an azafulvenium cation. psu.edu This intermediate is generated when a leaving group departs from the 'benzylic' position of a substituent on the pyrrole ring (e.g., the C-2 position). psu.edu For instance, if the acetyl group is reduced to a 2-(1-hydroxyethyl) group and then converted to a better leaving group (like a bromide or acetate), acid- or heat-catalyzed elimination would lead to the formation of the highly electrophilic azafulvenium ion. psu.edu This cation is unstable and can be trapped by nucleophiles present in the reaction medium or undergo polymerization. psu.edu Such rearrangements are driven by the formation of a more stable carbocation, a common principle in organic reactions involving hydride or alkyl shifts. youtube.comyoutube.com
Oxidation and Reduction Chemistry of this compound and its Derivatives
The oxidation and reduction chemistry of this molecule can be targeted at three distinct sites: the acetyl group, the pyrrole ring, and the tetrahydropyridine (B1245486) ring.
Reduction: As detailed in section 3.2, the most facile reduction is the conversion of the acetyl ketone to a secondary alcohol using agents like zinc borohydride or sodium borohydride. psu.edu More powerful reducing conditions, such as catalytic hydrogenation with catalysts like platinum oxide or Raney nickel, could potentially reduce the pyrrole ring in addition to the acetyl group. For example, the catalytic reduction of 2-acetylpyrrole (B92022) is a known method to produce the corresponding pyrrolidine (B122466) derivative. mdpi.comacs.org
Oxidation: The secondary alcohol obtained from the reduction of the acetyl group can be oxidized back to the parent ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or via a Swern oxidation. The synthesis of the related compound 2-acetyl-1-pyrroline (B57270) involves an oxidation step of 1-(pyrrolidin-2-yl)ethan-1-ol using silver (I) carbonate. mdpi.comacs.org Furthermore, the tetrahydropyridine portion of the molecule can be a target for oxidation. Dehydrogenation using catalysts like palladium on carbon (Pd/C) or oxidants such as manganese dioxide (MnO2) could lead to the fully aromatic 2-acetylindolizine. nih.gov
Table 2: Summary of Oxidation and Reduction Reactions
| Reaction | Functional Group | Reagent/Conditions | Product | Reference |
|---|---|---|---|---|
| Reduction | C-2 Acetyl (Ketone) | Zn(BH4)2 or NaBH4 | 2-(1-Hydroxyethyl)-5,6,7,8-tetrahydroindolizine | psu.edu |
| Reduction | Pyrrole Ring & Acetyl Group | Catalytic Hydrogenation (e.g., H2/PtO2) | 2-(1-Hydroxyethyl)indolizidine | mdpi.comacs.org |
| Oxidation | Tetrahydropyridine Ring | MnO2 or Pd/C | 2-Acetylindolizine | nih.gov |
| Oxidation | C-2 (1-Hydroxyethyl) | PCC or Silver (I) Carbonate | This compound | mdpi.comacs.org |
Metal Complexation and Coordination Chemistry with this compound Ligands
Nitrogen-containing heterocycles are fundamental building blocks in coordination chemistry, acting as effective ligands for a wide array of transition metals. rsc.orgmsesupplies.comnih.gov The structure of this compound is particularly interesting for metal complexation as it possesses two potential donor atoms: the lone pair of electrons on the indolizine nitrogen and the lone pairs on the carbonyl oxygen of the acetyl group.
This arrangement allows the molecule to act as a bidentate chelating ligand. The nitrogen and oxygen atoms can coordinate to a single metal center to form a stable five-membered chelate ring. Such chelation is a thermodynamically favorable process that leads to highly stable metal complexes. researchgate.net Transition metals with various oxidation states and coordination geometries, such as Pd(II), Cu(II), Ni(II), and Ru(II), are known to form stable complexes with N-heterocyclic and carbonyl-containing ligands. msesupplies.comresearchgate.net The resulting complexes can adopt geometries such as square planar or octahedral, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. researchgate.net These N-heterocyclic carbene (NHC) complexes have found applications in catalysis, including C-C coupling reactions. msesupplies.comrsc.org
Table 3: Potential Metal Complexation Characteristics
| Property | Description | Reference |
|---|---|---|
| Ligand Type | Bidentate (N, O-donor) | researchgate.net |
| Coordination Sites | Indolizine Nitrogen, Acetyl Oxygen | researchgate.net |
| Chelate Ring Size | 5-membered | researchgate.net |
| Potential Metal Ions | Pd(II), Cu(II), Ni(II), Ru(II), Mn, Re | msesupplies.comresearchgate.netrsc.org |
| Potential Geometries | Square Planar, Octahedral | researchgate.net |
Advanced Spectroscopic and Spectrometric Investigations for Structural Elucidation in Research Contexts
High-Resolution NMR Spectroscopy for Complex 2-Acetyl-5,6,7,8-tetrahydroindolizine Derivatives (e.g., 1H, 13C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the constitution of this compound derivatives. While specific data for the parent compound is not extensively published, analysis of related 2-acylpyrroles, tetrahydroisoquinolines, and various indole (B1671886) alkaloids allows for an accurate prediction of its spectral features. nih.govnih.gov Two-dimensional techniques such as HSQC and HMBC are crucial for unambiguous assignment of all proton and carbon signals. researchgate.net
The ¹H NMR spectrum is expected to show distinct signals for the pyrrole (B145914) ring protons, the aliphatic protons of the tetrahydro- portion, and the acetyl methyl group. The pyrrole protons (H-1 and H-3) would appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing acetyl group at C-2. The protons on the saturated six-membered ring (H-5, H-6, H-7, H-8) would resonate in the upfield region, typically as complex multiplets due to spin-spin coupling. The acetyl protons would present as a sharp singlet around 2.0-2.5 ppm.
In ¹³C NMR spectroscopy, the carbonyl carbon of the acetyl group is expected to have a characteristic downfield shift. The carbons of the pyrrole ring would appear in the aromatic region, while the sp³-hybridized carbons of the saturated ring would be found further upfield. Compilations of NMR data for a vast range of alkaloids, including those with similar heterocyclic cores, serve as an essential reference for these assignments. nih.govmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous structures like acetylated tetrahydroisoquinolines and other N-heterocycles. nih.govfao.org
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | ~6.8 - 7.2 | ~115 - 125 |
| 2 | - | ~130 - 135 |
| 3 | ~6.5 - 6.9 | ~110 - 120 |
| 5 | ~3.8 - 4.2 (t) | ~45 - 55 |
| 6 | ~1.8 - 2.2 (m) | ~20 - 30 |
| 7 | ~1.8 - 2.2 (m) | ~20 - 30 |
| 8 | ~2.8 - 3.2 (t) | ~40 - 50 |
| 8a | - | ~125 - 135 |
| Acetyl-C=O | - | ~190 - 200 |
| Acetyl-CH₃ | ~2.2 - 2.5 (s) | ~25 - 30 |
X-ray Crystallography in the Characterization of this compound Structures
Single-crystal X-ray diffraction provides unequivocal proof of molecular structure, including relative and absolute stereochemistry. For novel this compound derivatives, particularly those with multiple stereocenters, this technique is the gold standard for characterization. While a crystal structure for the parent compound is not publicly available, data from closely related heterocyclic systems, such as substituted tetrahydroisoquinolines, demonstrate the power of this method. nih.gov
In a study of a complex 7-acetyl-tetrahydroisoquinoline derivative, X-ray analysis confirmed the chair conformation of the saturated ring and the relative stereochemistry of multiple substituents. nih.gov Such analyses provide precise bond lengths, bond angles, and torsional angles, which are invaluable for understanding conformational preferences and intramolecular interactions, like hydrogen bonding. Modern techniques, such as small-molecule serial femtosecond X-ray crystallography (smSFX), are emerging to enable the structural determination of materials that are difficult to crystallize or are highly sensitive to radiation. nih.gov
Table 2: Representative Crystal Data for an Analogous Acetylated N-Heterocycle (7-Acetyl-tetrahydroisoquinoline derivative 5d) nih.gov
| Parameter | Value |
| Chemical Formula | C₂₄H₂₃ClN₄O₅S |
| Formula Weight | 515.00 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.071(3) |
| b (Å) | 10.134(3) |
| c (Å) | 14.156(5) |
| α (°) | 94.62(1) |
| β (°) | 104.99(1) |
| γ (°) | 111.45(1) |
| Volume (ų) | 1133.4(6) |
| Z | 2 |
Mass Spectrometry for Elucidating Reaction Pathways and Derivatization Products of this compound
Mass spectrometry (MS), particularly when coupled with chromatographic separation (LC-MS) and tandem MS (MS/MS), is a powerful tool for identifying reaction products and studying fragmentation pathways. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental composition.
The fragmentation of this compound under electrospray ionization (ESI) would likely begin with the formation of the protonated molecular ion, [M+H]⁺. Subsequent fragmentation in MS/MS analysis can reveal structural information. Based on studies of related alkaloid structures like pyrrolizidines and isoquinolines, characteristic fragmentation patterns can be predicted. nih.govmjcce.org.mknih.gov Key fragmentation routes would likely involve the loss of the acetyl group (e.g., as a neutral loss of ketene (B1206846), 42 Da) and cleavages within the tetrahydropyridine (B1245486) ring, such as a retro-Diels-Alder (rDA) type fission. The pyrrole ring itself is relatively stable and would likely remain intact in major fragment ions.
Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound (M, C₁₀H₁₃NO)
| Ion | Proposed Formula | m/z (calculated) | Description |
| [M+H]⁺ | [C₁₀H₁₄NO]⁺ | 176.1070 | Protonated Molecular Ion |
| [M+H - C₂H₂O]⁺ | [C₈H₁₂N]⁺ | 122.0964 | Loss of ketene from acetyl group |
| Fragment A | [C₆H₈N]⁺ | 94.0651 | rDA fragmentation of saturated ring |
| Fragment B | [C₄H₅O]⁺ | 69.0335 | Fragment containing the acetylated pyrrole portion |
Vibrational Spectroscopy (IR, Raman) Applied to Conformational Analysis of this compound
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information on the functional groups present in a molecule and can be used to study conformational isomerism. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band of the acetyl carbonyl (C=O) group. nih.gov
Studies on 2-acylpyrroles show that the position of this C=O stretching band is sensitive to the conformation (syn/anti relative to the pyrrole N-H) and intermolecular hydrogen bonding. longdom.org For the tetrahydroindolizine system, this band is expected between 1650 and 1710 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic pyrrole ring (above 3000 cm⁻¹) and the aliphatic saturated ring (below 3000 cm⁻¹), as well as C=C and C-N stretching vibrations in the fingerprint region (1400-1600 cm⁻¹). FTIR can also be used to monitor conformational changes, for instance, during phase transitions in related phospholipid systems. nih.gov
Table 4: Characteristic IR Absorption Bands for this compound Frequencies are based on data from analogous 2-acylpyrroles and acetylated heterocycles. nih.govlongdom.org
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Pyrrole Ring | 3100 - 3150 | Medium |
| C-H Stretch | Saturated Ring (CH₂) | 2850 - 2960 | Medium-Strong |
| C=O Stretch | Acetyl Group | 1650 - 1710 | Strong |
| C=C Stretch | Pyrrole Ring | 1500 - 1580 | Medium |
| C-H Bend | CH₂ Scissoring | 1450 - 1470 | Medium |
| C-N Stretch | Pyrrole/Indolizine (B1195054) Core | 1300 - 1400 | Medium-Strong |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignments in this compound Analogues
Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. While this compound itself is achiral, derivatives with stereocenters, for example on the saturated ring or at the ring junction in related alkaloids, can be analyzed by these techniques. researchgate.net
Theoretical and Computational Chemistry Approaches Applied to 2 Acetyl 5,6,7,8 Tetrahydroindolizine
Quantum Chemical Calculations on the Electronic Structure and Reactivity of 2-Acetyl-5,6,7,8-tetrahydroindolizine
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. For this compound, these calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential map. These outputs are crucial for predicting the molecule's reactivity.
The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability, while a small gap indicates a more reactive molecule. The locations of these frontier orbitals highlight the likely sites for electrophilic and nucleophilic attack. For instance, the acetyl group, being electron-withdrawing, influences the electron density across the pyrrole (B145914) ring, affecting its aromaticity and susceptibility to substitution reactions. Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated to provide a quantitative measure of the molecule's behavior in chemical reactions.
Table 1: Conceptual Quantum Chemical Parameters for this compound (Note: This table is illustrative of parameters that would be derived from quantum chemical calculations, as specific literature on this exact molecule is not available.)
| Parameter | Description | Predicted Significance for the Compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; indicates the ability to donate electrons. | Likely localized on the electron-rich pyrrole ring, indicating sites for electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates the ability to accept electrons. | Potentially influenced by the carbonyl carbon of the acetyl group, a likely site for nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; relates to chemical stability and reactivity. | Determines the molecule's kinetic stability and the energy required for electronic excitation. |
| Electrostatic Potential | A map of charge distribution on the molecule's surface. | Would show negative potential around the carbonyl oxygen and the pyrrole nitrogen, and positive potential on adjacent hydrogens. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular interactions. |
Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound
Density Functional Theory (DFT) is a robust computational method used to investigate the energetics and pathways of chemical reactions. While specific DFT studies on reactions like hydroformylation involving this compound are not prominently documented, the methodology is well-suited for such explorations.
DFT calculations can model the entire reaction coordinate for a proposed mechanism. This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed energy profile can be constructed, revealing the activation energies for each step. This information is invaluable for understanding reaction kinetics and determining the rate-limiting step. For a reaction like hydroformylation, DFT could be used to predict the regioselectivity (i.e., whether the formyl group adds to the α or β position of a double bond if present) and stereoselectivity by comparing the energy barriers of the different possible pathways. Such computational insights can guide the choice of catalysts and reaction conditions to achieve a desired outcome.
Molecular Dynamics Simulations for Conformational Analysis of this compound
The 5,6,7,8-tetrahydroindolizine (B83744) scaffold is not planar due to the sp³-hybridized carbon atoms in the six-membered ring. This imparts significant conformational flexibility, which can be explored using Molecular Dynamics (MD) simulations. MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its conformational landscape. core.ac.uk
For this compound, MD simulations can reveal the preferred conformations of the saturated ring (e.g., chair, boat, or twist-boat) and the orientation of the acetyl group relative to the pyrrole ring. Key parameters analyzed during an MD simulation include torsional angles, the radius of gyration (Rg) to measure the molecule's compactness, and the root-mean-square deviation (RMSD) to assess structural stability. nih.gov The results of these simulations can be visualized through a free energy landscape plot, which maps low-energy, stable conformations as basins. nih.gov Understanding the conformational preferences is crucial, as the three-dimensional shape of a molecule often dictates its biological activity and how it interacts with protein binding sites. nih.gov
Prediction of Spectroscopic Parameters for this compound and Derivatives
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. For this compound and its derivatives, this is a powerful tool for structural elucidation.
Theoretical calculations can predict vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), and electronic transitions (UV-Vis spectra). While experimental data for the title compound is scarce, studies on related 5,6,7,8-tetrahydroindolizine alkaloids provide a basis for comparison. For example, the synthesis of the alkaloid Polygonatine A, which features a hydroxymethyl group at the 2-position instead of an acetyl group, provides relevant spectroscopic data. psu.edu The calculated spectra for a proposed structure can be matched against experimental spectra to verify its identity.
Table 2: Experimental Spectroscopic Data for a Related 5,6,7,8-Tetrahydroindolizine Alkaloid (Polygonatine A derivative) psu.edu (Data from a related compound is used to illustrate the types of spectroscopic features observed in this class of molecules)
| Spectroscopic Method | Observed Features (cm⁻¹ for IR; δ in ppm for NMR) | Assignment |
| FT-IR (ν_max) | 1624 (s) | C=O stretch (from a related ketone intermediate) |
| 2927 (w) | C-H stretch (aliphatic) | |
| ¹H NMR | 6.87 (d, J=4.0 Hz), 6.15 (d, J=4.0 Hz) | Pyrrole protons |
| 4.10 (t) | N-CH₂ (C5-H) | |
| 2.68 (t) | CH₂-C=O (C7-H) | |
| 2.29–2.10 (m) | CH₂-CH₂-C=O (C6-H) | |
| ¹³C NMR | 187.7 | C=O (from a related ketone intermediate) |
| 136.8, 131.6, 113.3, 110.5 | Pyrrole carbons (C1, C2, C3, C8a) | |
| 42.5 | C5 | |
| 35.9 | C7 | |
| 23.3 | C6 |
In Silico Screening and Design of Novel this compound-Based Scaffolds
The 5,6,7,8-tetrahydroindolizine core is a valuable scaffold for fragment-based drug discovery (FBDD). researchgate.net Its three-dimensional, non-planar structure is advantageous for exploring chemical space beyond flat aromatic systems, potentially leading to improved solubility and better interaction with complex protein binding sites.
In silico screening involves using computational methods to rapidly assess large virtual libraries of compounds for their potential to bind to a biological target. Starting with the this compound scaffold, new derivatives can be designed by computationally adding different functional groups at various positions. These virtual libraries are then subjected to molecular docking simulations, which predict the binding mode and affinity of each compound to a target protein, such as an enzyme or receptor. nih.govresearchgate.net This process allows researchers to prioritize a smaller, more promising set of compounds for chemical synthesis and subsequent experimental testing. nih.gov Furthermore, computational ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be run on the most promising candidates to assess their drug-like properties early in the design process. nih.gov
Structure Activity Relationship Sar Studies of 2 Acetyl 5,6,7,8 Tetrahydroindolizine Analogues in Fundamental Biological Research
Elucidation of Key Structural Features for Biological Activity in 2-Acetyl-5,6,7,8-tetrahydroindolizine Derivatives
The biological activity of this class of compounds is dictated by the interplay of the core scaffold, substituent positioning, and stereochemistry. Research on analogous tetrahydro-fused systems reveals critical structural elements.
The Core Heterocyclic System: The indolizine (B1195054) ring system is a key feature. However, related scaffolds like tetrahydroquinoline, tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine, and tetrahydronaphthalene have been studied more extensively, providing valuable insights. mdpi.comnih.govresearchgate.net For instance, in a series of 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines, the fused ring system serves as a crucial anchor for interaction with biological targets like microtubules. mdpi.com
Substituents on the Rings: The nature and position of substituents are paramount. In one study on thienopyrimidine analogues, an amino group at the C2 position was found to be a potent feature for both microtubule depolymerization and antiproliferative effects. mdpi.com Similarly, for chalcones derived from a 2-acetyl-5,8-dihydronaphthohydroquinone core, the substitution pattern on the chalcone's aryl ring dramatically influences cytotoxicity. mdpi.comnih.gov
Stereochemistry: Chirality can play a decisive role in biological activity. In studies of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, enantiomers exhibited significantly different potencies. nih.gov For example, the (R)-enantiomer of one compound was found to be the most effective in antiproliferative assays, while its (S)-enantiomer was the least active, highlighting that a specific three-dimensional arrangement is necessary for optimal interaction with cellular targets. nih.gov
Mechanistic Investigations of this compound Interactions with Biological Targets (e.g., Enzyme Inhibition Mechanisms, Receptor Binding Modes)
Understanding how these molecules interact with biological machinery at a molecular level is crucial. This is often achieved through a combination of biochemical assays and computational modeling.
Enzyme Inhibition: Analogues of the core tetrahydro-scaffold have been shown to inhibit various enzymes. For instance, certain acyclic analogues of 5,10-dideazatetrahydrofolic acid act by inhibiting glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.gov Molecular docking studies on chalcone-1,4-naphthoquinone hybrids suggest strong binding to kinase proteins that are implicated in carcinogenic pathways. mdpi.comnih.gov Similarly, docking studies of some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles have identified potential inhibition of the p38 mitogen-activated protein kinase (MAPK). researchgate.net
Receptor Binding: Certain derivatives show high affinity for specific receptors. A series of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines were identified as potent antagonists for both the 5-HT₇ and 5-HT₂A serotonin (B10506) receptors, with pKi values of 8.1 at both targets. nih.gov This dual antagonism was confirmed in functional assays. nih.gov
Interaction with Structural Proteins: A prominent mechanism for related compounds is the disruption of cellular structures. A series of 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines were found to exert their potent antiproliferative effects by binding to the colchicine (B1669291) site on tubulin, leading to microtubule depolymerization and cell cycle arrest. mdpi.com
Design and Synthesis of Chemically Modified this compound Probes for Target Engagement Studies
To identify the specific cellular targets of a bioactive compound, researchers often design and synthesize chemical probes. olemiss.edu A chemical probe is a modified version of the parent molecule that incorporates a reporter tag (like a fluorescent group or biotin) or a reactive group for covalent labeling, allowing for visualization or isolation of the target protein.
The general strategy involves a multi-step synthesis where the core bioactive scaffold is first constructed. For the 5,6,7,8-tetrahydroindolizine (B83744) system, this could involve the cyclization of a precursor like 4-(1H-pyrrol-1-yl)butanoic acid to form the 6,7-dihydroindolizin-8(5H)-one intermediate. psu.edu Subsequently, a linker arm is attached to a position on the molecule that SAR studies suggest is not critical for biological activity. Finally, the reporter or reactive group is coupled to the linker. Although specific chemical probes based on the this compound scaffold are not widely reported, the principles for their development are well-established in medicinal chemistry. olemiss.edu
Correlation of Substituent Effects with Biological Potency in this compound Analogues
A central tenet of SAR is the direct correlation between changes in a molecule's structure and its resulting biological potency. This is typically quantified using metrics like IC₅₀ (the concentration required to inhibit a biological process by 50%) or binding affinity (Ki).
Studies on analogous systems provide clear examples. For instance, in a series of 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines evaluated for antiproliferative activity, minor changes to the substituent at the 4-position led to significant differences in potency.
Table 1: Antiproliferative and Microtubule Depolymerizing Activity of Substituted 5,6,7,8-Tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines Data sourced from a study on microtubule targeting agents. mdpi.com
| Compound | R¹ Substituent | R² Substituent | Antiproliferative IC₅₀ (nM) in MDA-MB-435 cells | Microtubule Depolymerization EC₅₀ (µM) |
|---|---|---|---|---|
| 4 | H | NH₂ | 9.0 | 0.019 |
| 5 | H | Cl | 22 | 0.051 |
| 6 | H | OCH₃ | 125 | 0.17 |
| 7 | H | OH | 38 | 0.11 |
| 8 | H | N(CH₃)₂ | 53 | 0.14 |
As shown in the table, the compound with a 2-amino group (Compound 4) was the most potent, with an IC₅₀ of 9.0 nM. mdpi.com Replacing this with a chloro group (Compound 5) slightly reduced potency, while replacing it with a methoxy (B1213986) group (Compound 6) led to a more than 13-fold decrease in antiproliferative activity. mdpi.com
Similarly, in a series of chalcone-naphthoquinone hybrids, the nature of the substituent on the pendant aromatic ring significantly impacted cytotoxicity against different cancer cell lines. mdpi.comnih.gov
Table 2: Cytotoxicity (IC₅₀) of Chalcone-Benzohydroquinone Hybrids Data sourced from a study on potential anticancer agents. mdpi.comnih.gov
| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) on MCF-7 Cells | IC₅₀ (µM) on HT-29 Cells |
|---|---|---|---|
| 5e | 4-F | 6.0 | 6.0 |
| 5f | 4-Cl | 7.6 | 7.9 |
These examples demonstrate a clear and quantifiable relationship between specific functional groups and biological potency.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. Developing a robust QSAR model requires a sufficiently large and diverse dataset of analogues with measured biological potencies.
While specific QSAR models for the this compound series are not prominently documented, related computational studies have been performed on analogous structures. For example, in silico analysis of drug absorption, distribution, metabolism, and excretion (ADME) properties was conducted on chalcone-1,4-naphthoquinone hybrids to assess their potential as drug candidates. mdpi.comnih.gov Such analyses are often a preliminary step in computational drug design.
The development of a predictive QSAR model for this series would involve:
Synthesizing a library of diverse this compound analogues with varied substituents.
Measuring their biological activity in a consistent assay.
Calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each analogue.
Using statistical methods to build a regression model that links the descriptors to the observed activity.
Such a model would be invaluable for predicting the potency of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.
Applications of 2 Acetyl 5,6,7,8 Tetrahydroindolizine in Advanced Chemical and Materials Research
2-Acetyl-5,6,7,8-tetrahydroindolizine as a Building Block in Complex Organic Synthesis
The 5,6,7,8-tetrahydroindolizine (B83744) skeleton is a key intermediate in the synthesis of more complex molecules, particularly alkaloids and other natural products. psu.edu The acetyl group in the 2-position enhances its utility as a building block, providing a site for a variety of chemical modifications.
Research into the total synthesis of novel 5,6,7,8-tetrahydroindolizine alkaloids, such as polygonatines A and B, highlights the synthetic versatility of this scaffold. psu.edu In a related synthesis, a hydroxymethyl-substituted tetrahydroindolizine was acetylated to form an acetoxy intermediate. psu.edu This acetoxy group then served as a leaving group in a subsequent nucleophilic substitution reaction, demonstrating that acyl groups at this position can facilitate the construction of more complex structures. psu.edu This principle is directly applicable to this compound, where the acetyl group can be transformed through reactions such as:
Reduction: The acetyl carbonyl can be reduced to an alcohol, providing a new functional group for further elaboration.
Oxidation: Reactions like the Baeyer-Villiger oxidation could convert the acetyl group into an ester, offering another pathway for diversification.
Condensation: The α-protons of the acetyl group are acidic and can participate in aldol-type condensation reactions to form larger, more complex molecules.
Furthermore, the indolizine (B1195054) ring itself is reactive. Electrophilic substitution reactions preferentially occur at the 3- and 1-positions of the indolizine core. jbclinpharm.org This inherent reactivity, combined with the functionality of the acetyl group, makes this compound a highly adaptable intermediate for creating diverse molecular architectures. The synthesis of related indolizine derivatives often involves 1,3-dipolar cycloaddition reactions, showcasing a powerful method for constructing the core ring system itself. nih.govijettjournal.org
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent Example | Product Type | Potential Application |
| Acetyl Group Reduction | Sodium borohydride (B1222165) | 2-(1-Hydroxyethyl) derivative | Intermediate for ether or ester synthesis |
| C-3 Electrophilic Substitution | N-Bromosuccinimide (NBS) | 3-Bromo-2-acetyl derivative | Intermediate for cross-coupling reactions |
| Acetyl Group Condensation | Aldehyde, Base | α,β-Unsaturated ketone | Extension of conjugated system |
| Nucleophilic Substitution | Ethanol (on related acetoxy) psu.edu | 2-Ethoxymethyl derivative | Natural product synthesis |
Integration of this compound into Polymer Chemistry and Advanced Materials
The integration of heterocyclic compounds into polymers is a known strategy to enhance material properties like thermal stability and mechanical strength. While specific research on polymers derived exclusively from this compound is not extensively documented, the reactivity of related intermediates suggests potential pathways for polymerization.
In the synthesis of related tetrahydroindolizine alkaloids, it was noted that intermediates can be unstable and decompose. psu.edu This decomposition is believed to proceed through a highly reactive azafulvenium ion, which can subsequently undergo polymerization. psu.edu While often an undesirable side reaction in small molecule synthesis, this reactivity could potentially be harnessed for controlled polymer synthesis. If the formation of the azafulvenium intermediate from a this compound precursor could be controlled, it might serve as a monomer for cationic polymerization.
Furthermore, the acetyl group itself could be modified to introduce a polymerizable functional group, such as a vinyl or acrylate (B77674) moiety, allowing for its incorporation into polymers via standard radical or condensation polymerization techniques. The inherent fluorescence of the indolizine core could then impart photophysical properties to the resulting polymer, making it suitable for applications in organic light-emitting diodes (OLEDs) or as a fluorescent sensor material. rsc.org
Role of this compound in Sensor Technology and Chemical Biology Probes
Indolizine derivatives are recognized for their fluorescent properties and have been successfully employed as dyes, biological markers, and chemical sensors. mdpi.comacs.orgsemanticscholar.org The core indolizine structure often exhibits intrinsic fluorescence, which can be modulated by substituents and its local environment. acs.org This makes this compound a promising candidate for the development of novel sensors and probes.
The development of a fluorescent sensor for the detection of Fe³⁺ ions has been demonstrated using a bisindolizine derivative. nih.gov In another study, indolizine-β-cyclodextrin conjugates were synthesized to act as fluorescent sensors for volatile organic compounds (VOCs). mdpi.comnih.gov The sensing mechanism relies on the change in the fluorescence emission of the indolizine unit upon binding of a guest molecule within the cyclodextrin (B1172386) cavity. mdpi.com
For this compound, several design strategies for creating probes can be envisioned:
Direct Sensing: The fluorescence of the molecule itself might be quenched or enhanced in the presence of specific analytes, such as metal ions or nitroaromatic compounds, as seen with other indolizine derivatives. semanticscholar.orgnih.gov
Functional Handle: The acetyl group serves as a convenient point of attachment. It can be chemically modified to link the fluorescent indolizine core to a recognition unit (e.g., a receptor ligand or a specific peptide sequence), creating a targeted chemical probe. acs.org Such probes are invaluable tools in chemical biology for imaging and tracking biological processes. acs.org For instance, indolizine-based scaffolds have been used to create biotin-tagged drugs for identifying cellular targets. acs.org
The combination of the inherent fluorescence of the tetrahydroindolizine core and the synthetic versatility offered by the acetyl group provides a strong foundation for its application in this field.
Catalytic Applications of this compound-Derived Ligands
The field of catalysis often relies on ligands that can coordinate to a metal center and fine-tune its reactivity and selectivity. While nitrogen-containing heterocycles are a cornerstone of ligand design, the application of indolizine derivatives in catalysis is an emerging area. Recent studies have demonstrated that indolizines can participate in metal-catalyzed reactions, acting as reactants in highly enantioselective conjugate additions catalyzed by chiral rhodium complexes. rsc.org
Although direct catalytic applications of ligands derived from this compound are not yet widely reported, the structure possesses features that make it a promising ligand scaffold. The nitrogen atom in the indolizine ring can act as a coordination site for a metal. Furthermore, the acetyl group at the 2-position can be elaborated into a more complex chelating arm.
For example, the acetyl group could be converted into an oxime or an imine, introducing a second donor atom and creating a bidentate ligand. The synthesis of such ligands would allow for the formation of novel metal complexes. The properties of these potential complexes in catalysis would depend on the chosen metal and the specific ligand architecture. The development of new catalytic systems is an active area of research, and indolizine-based structures represent a new frontier for ligand design. acs.orgrsc.org
Photophysical Applications of this compound Chromophores
The indolizine ring system is inherently fluorescent, and its derivatives are being explored for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.orgrsc.org The photophysical properties, including absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift, can be finely tuned by the introduction of various substituents onto the indolizine core. researchgate.net
Studies on various substituted indolizines have shown that they can absorb light in the UV-Visible region and emit in the blue-to-green part of the spectrum. researchgate.netrsc.org The introduction of an acetyl group, which is an electron-withdrawing group, at the 2-position of the 5,6,7,8-tetrahydroindolizine core is expected to influence its electronic structure and, consequently, its photophysical properties.
In related fluorescent systems, the introduction of electron-withdrawing groups like acetyl has been used to tune and promote a red shift in the emission wavelength. researchgate.net This tunability is crucial for designing chromophores for specific applications. For example, indolizine derivatives have been investigated as dyes for dye-sensitized solar cells (DSSCs). rsc.org The combination of the electron-rich indolizine ring and the electron-withdrawing acetyl group creates a "push-pull" type system, which often leads to interesting photophysical behaviors, including large Stokes shifts and sensitivity to solvent polarity.
Table 2: Representative Photophysical Data for Substituted Indolizine Derivatives
| Indolizine Derivative Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| 5-carbonylated 2-arylindolizines | ~256–460 | ~485–548 | Not specified | researchgate.net |
| Pyrano[2,3-b]indolizin-2-ones | Blue-green region | Blue-green region | Up to 92% | rsc.org |
| Selenium-functionalized indolizines | ~360 | Blue-to-green region | Relatively low | researchgate.net |
These data from related compounds suggest that this compound would likely be a fluorescent molecule, and its specific properties could be further tuned through additional substitutions, making it a valuable chromophore for advanced materials and imaging applications.
Q & A
Basic: What are the primary synthetic routes for 2-Acetyl-5,6,7,8-tetrahydroindolizine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves palladium-catalyzed arylation or heteroatom insertion (e.g., using aryl bromides and NMP as solvent under argon) . Key steps include:
- Precursor preparation : Starting from 8-oxo-5,6,7,8-tetrahydroindolizine, with KOAc as a base and PdCl₂(PPh₃)₂ as catalyst .
- Reaction optimization : Temperature (e.g., 100°C) and solvent selection (NMP) are critical to minimize byproducts and achieve yields >70% .
- Purification : Column chromatography (cyclohexane/ethyl acetate) is standard for isolating the acetylated product .
Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar indolizine derivatives?
Methodological Answer:
Discrepancies in NMR or HRMS data (e.g., δ shifts in ^13C NMR) often arise from substituent electronic effects or conformational flexibility. To address this:
- Comparative analysis : Use X-ray diffraction (as in for analogous compounds) to validate bond lengths/angles and correlate with computational models (DFT) .
- Dynamic NMR : Apply variable-temperature ^1H NMR to study ring-flipping or tautomerism in saturated indolizines .
- Isotopic labeling : Introduce deuterium at specific positions to track resonance splitting patterns .
Basic: What experimental protocols are recommended for evaluating the bioactivity of this compound?
Methodological Answer:
- In vitro assays : Screen for receptor antagonism (e.g., 5-HT₃ or histamine H₃) using competitive binding assays with radiolabeled ligands .
- Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa) with taxol as a positive control .
- Dose-response curves : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values .
Advanced: How can researchers design studies to distinguish between electronic and steric effects in indolizine reactivity?
Methodological Answer:
- Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., 4-CN, 4-NO₂) and bulky groups (e.g., naphthyl) to isolate electronic vs. steric contributions .
- Kinetic studies : Monitor reaction rates (e.g., hydrogenation) under controlled conditions using stopped-flow spectroscopy .
- Computational modeling : Apply DFT calculations (e.g., Gaussian) to map transition states and quantify steric hindrance/charge distribution .
Basic: What are common pitfalls in characterizing indolizine derivatives via NMR, and how can they be mitigated?
Methodological Answer:
- Signal overlap : Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) to resolve proton coupling in saturated rings .
- Solvent artifacts : Avoid deuterated solvents with residual protons (e.g., CDCl₃) for acetyl group analysis; use DMSO-d₆ instead .
- Quantitative analysis : Integrate HRMS with NMR to confirm molecular ion peaks and rule out impurities .
Advanced: What strategies address low yields in palladium-catalyzed indolizine functionalization?
Methodological Answer:
- Catalyst tuning : Replace PdCl₂(PPh₃)₂ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance aryl coupling efficiency .
- Additive screening : Introduce water (1–2 equiv.) to stabilize palladium intermediates via aqua ligation .
- Microwave-assisted synthesis : Reduce reaction time (10 min → 2 min) while maintaining 100°C to suppress side reactions .
Basic: How should researchers design a factorial experiment to optimize indolizine synthesis?
Methodological Answer:
- Variables : Temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (NMP vs. DMF) .
- Response surface methodology (RSM) : Use a central composite design to model interactions between variables and predict optimal conditions .
- Validation : Replicate runs at predicted optima (e.g., 100°C, 1 mol% Pd) to confirm yield reproducibility .
Advanced: What theoretical frameworks guide mechanistic studies of indolizine hydrogenation?
Methodological Answer:
- Frontier molecular orbital (FMO) theory : Analyze HOMO-LUMO gaps to predict regioselectivity in partial hydrogenation .
- Sabatier principle : Correlate catalyst surface properties (e.g., Pt vs. Pd) with adsorption/desorption kinetics of intermediates .
- Kinetic isotope effects (KIE) : Compare H₂ vs. D₂ reaction rates to identify rate-determining steps (e.g., H₂ dissociation vs. C=C insertion) .
Basic: What are understudied areas in this compound research?
Methodological Answer:
- Biological targets : Limited data on kinase inhibition or epigenetic modulation (e.g., HDACs) .
- Material science applications : Unexplored potential in organic electronics (e.g., as electron-transport layers) .
- Green synthesis : Lack of reports on biocatalytic or solvent-free routes .
Advanced: How can researchers integrate machine learning into indolizine property prediction?
Methodological Answer:
- Dataset curation : Compile experimental data (e.g., melting points, bioactivity) from literature .
- Feature selection : Use molecular descriptors (e.g., logP, topological polar surface area) to train regression models .
- Validation : Cross-check predictions with synthesis trials (e.g., predicted high-yield reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
